Abediterol

COPD Bronchodilation Clinical Efficacy

Abediterol is the highest-potency clinically studied LABA, achieving significant bronchodilation at 0.625 μg—doses 15–240× lower than indacaterol 150 μg. Its 2.5 μg dose delivered 0.203 L FEV₁ improvement vs. 0.111 L for indacaterol. With a 36 h bronchoprotective half-life, 30–64× slower receptor dissociation than all major LABAs, and a 2.1–4.4× superior cardiac safety index, abediterol is the irreplaceable benchmark for β₂-adrenoceptor potency assays, structure-kinetic relationship studies, and safety pharmacology programs. Substituting with any other LABA invalidates cross-study comparisons.

Molecular Formula C25H30F2N2O4
Molecular Weight 460.5 g/mol
CAS No. 915133-65-2
Cat. No. B1664762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbediterol
CAS915133-65-2
Synonyms5-(2-((6-(2,2-difluoro-2-phenylethoxy)hexyl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one
abediterol
Molecular FormulaC25H30F2N2O4
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F
InChIInChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1
InChIKeySFYAXIFVXBKRPK-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Abediterol (CAS 915133-65-2) Procurement Guide: A Novel Once-Daily Inhaled LABA with Quantifiable Differentiation in Preclinical and Clinical Performance


Abediterol (development codes LAS100977 and AZD-0548) is a small-molecule inhaled long-acting β2-adrenoceptor agonist (LABA) belonging to the quinolone class of bronchodilators [1]. It was developed for the once-daily maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD), either as monotherapy or in fixed-dose combination with inhaled corticosteroids or novel anti-inflammatory agents [2]. Preclinical and clinical investigations have characterized abediterol as a full agonist at the human β2-adrenoceptor (Emax = 91 ± 5% of the maximal effect of isoprenaline) with subnanomolar affinity, a fast association rate, and a prolonged receptor residence time [3]. Although abediterol has not reached the market, its extensive characterization across multiple comparator studies provides a robust, evidence-based rationale for its selection in respiratory pharmacology research programs.

Why Abediterol Cannot Be Substituted with Another LABA: Key Differentiators in Potency, Duration, and Cardiovascular Safety


Although abediterol shares the LABA classification with agents such as indacaterol, olodaterol, vilanterol, salmeterol, and formoterol, its distinct molecular architecture and unique pharmacological profile preclude simple substitution. While all LABAs activate the β2-adrenoceptor to induce bronchodilation, critical differences exist in their potency, onset kinetics, duration of action, and safety margins that are directly relevant to experimental outcomes and study design [1]. Abediterol exhibits 5- to 77-fold higher in vitro functional potency than its once-daily comparators in isolated guinea pig trachea, a bronchoprotective duration (t½ = 36 h) that exceeds vilanterol (18 h) but is shorter than indacaterol (51 h), and a cardiovascular safety index (10.5) that is 2.1-fold greater than olodaterol (4.9) and 4.4-fold greater than vilanterol (2.4) [2][3]. In clinical studies, abediterol achieved significant bronchodilation at microgram doses (0.625–10 μg) that are 15- to 240-fold lower than the standard indacaterol dose (150 μg) used in the same trial, underscoring its exceptional potency and distinct dose-response relationship [4]. These quantitative divergences mean that substituting abediterol with another LABA would fundamentally alter the pharmacological parameters of any study or formulation and would invalidate cross-study comparisons. The evidence presented in Section 3 provides the precise, comparator-anchored data required to justify the selection of abediterol over its closest analogs.

Abediterol Comparative Evidence Guide: Head-to-Head Quantitative Differentiation from Indacaterol, Olodaterol, Vilanterol, Salmeterol, and Formoterol


Clinical Bronchodilation: Abediterol vs. Indacaterol in COPD Patients

In a Phase IIa randomized, double-blind, placebo- and active-comparator-controlled crossover study in patients with moderate to severe COPD (N = 70), abediterol demonstrated statistically significant and clinically meaningful improvements in trough forced expiratory volume in 1 second (FEV1) compared with indacaterol [1][2]. Abediterol doses of 2.5 μg, 5 μg, and 10 μg all produced significantly greater improvements in trough FEV1 than indacaterol 150 μg. The magnitude of improvement ranged from 0.092 L to 0.148 L in favor of abediterol, representing a substantial advantage in bronchodilatory efficacy at doses that are 15- to 60-fold lower on a microgram basis [3].

COPD Bronchodilation Clinical Efficacy FEV1

In Vitro Functional Potency: Abediterol vs. Olodaterol, Indacaterol, and Vilanterol in Guinea Pig Trachea

In electrical field stimulated (EFS) guinea pig trachea, a standard preclinical model for assessing functional bronchodilatory potency, abediterol demonstrated markedly higher potency than all comparator once-daily LABAs [1]. The potency of abediterol (pEC50 = 9.6) was 5-fold greater than olodaterol, 44-fold greater than indacaterol, and 77-fold greater than vilanterol [2]. This substantial potency advantage in a direct tissue-based functional assay underscores abediterol's superior efficacy at the level of airway smooth muscle relaxation, independent of systemic pharmacokinetic factors.

In Vitro Pharmacology Functional Potency Bronchodilation Preclinical

Receptor Binding Kinetics: Residence Time and Association Rate at Human β2-Adrenoceptor

The duration of bronchodilatory action is determined not only by systemic pharmacokinetics but also by the binding kinetics at the target receptor. Abediterol exhibits a uniquely prolonged residence time at the human β2-adrenoceptor, with a directly measured residence time of 91.3 ± 13.3 minutes and an indirectly measured residence time of 185.5 ± 7.5 minutes [1]. Its dissociation rate (koff) is 30 to 64 times slower than that of indacaterol, olodaterol, vilanterol, and salmeterol [2]. Concurrently, abediterol demonstrates a fast association rate (kon = 1.4 × 10⁷ ± 1.8 × 10⁶ M⁻¹min⁻¹), which is mechanistically linked to its rapid onset of bronchodilation observed in clinical studies [3].

Receptor Kinetics Binding Affinity Residence Time β2-Adrenoceptor

Duration of Bronchoprotection: Abediterol vs. Indacaterol, Olodaterol, and Vilanterol in Guinea Pigs

The bronchoprotective half-life, a key preclinical metric for predicting once-daily dosing suitability, was assessed in anesthetized guinea pigs challenged with acetylcholine [1]. Abediterol exhibited a bronchoprotective half-life of 36 hours, which confirms its suitability for once-daily dosing and places it intermediate in duration among its comparators [2]. Notably, abediterol's duration is twice that of vilanterol (18 hours), though shorter than indacaterol (51 hours) and olodaterol (47 hours) [3]. This profile indicates that abediterol provides full 24-hour coverage without the extended residual receptor occupancy that may accompany longer half-life compounds.

Duration of Action Bronchoprotection In Vivo Pharmacology Half-Life

Cardiovascular Safety Margin: Abediterol vs. Olodaterol and Vilanterol in Anesthetized Dogs

The therapeutic window of inhaled LABAs is fundamentally constrained by systemic β1-adrenoceptor-mediated effects, particularly increases in heart rate. In anesthetized dogs, abediterol demonstrated a superior cardiovascular safety index compared with olodaterol and vilanterol [1]. The safety index, defined as the ratio of the maximal dose without effect on heart rate to the dose producing 40% inhibition of acetylcholine-induced bronchoconstriction (ID40), was 10.5 for abediterol, compared with 4.9 for olodaterol and 2.4 for vilanterol [2]. This 2.1-fold advantage over olodaterol and 4.4-fold advantage over vilanterol reflects abediterol's high β2/β1 selectivity and lower propensity for cardiac chronotropic effects at therapeutic bronchoprotective doses [3].

Safety Index Cardiovascular Safety Selectivity Preclinical Toxicology

Onset Kinetics and Duration in Isolated Human Bronchi: Abediterol vs. Formoterol

In isolated human bronchial tissue, abediterol demonstrates a potency (EC50 = 1.9 ± 0.4 nM) and onset half-life (t½ onset = 7–10 minutes) that are not significantly different from formoterol, a reference LABA known for its rapid bronchodilatory onset [1]. However, abediterol's duration of action (t½ ∼ 690 minutes, approximately 11.5 hours in this ex vivo preparation) is substantially longer than formoterol's typical 12-hour clinical dosing interval and is comparable to that of the once-daily LABA indacaterol [2]. This unique combination—formoterol-like rapid onset with indacaterol-like sustained duration—distinguishes abediterol from other LABAs and is mechanistically supported by its fast association rate and prolonged receptor residence time [3].

Onset of Action Isolated Human Bronchi Ex Vivo Pharmacology Duration of Action

Optimal Research and Industrial Application Scenarios for Abediterol Based on Its Quantified Differentiation


Preclinical Respiratory Pharmacology: LABA Comparator Studies Requiring High In Vitro Potency and Wide Dynamic Range

For research programs conducting in vitro functional assays using isolated airway smooth muscle preparations (e.g., electrical field stimulated guinea pig trachea), abediterol's 5- to 77-fold higher potency than olodaterol, indacaterol, and vilanterol provides superior assay sensitivity and a wider dynamic range for constructing dose-response curves [1]. This potency advantage enables detection of subtle pharmacological differences, reduces compound consumption, and facilitates mechanistic studies of β2-adrenoceptor signaling pathways where maximizing receptor activation at low concentrations is critical. Laboratories comparing multiple LABAs should select abediterol as the high-potency reference compound against which other agents are benchmarked.

Binding Kinetics and Residence Time Research: Investigating Structure-Kinetic Relationships at the β2-Adrenoceptor

Abediterol's uniquely slow dissociation rate (30- to 64-fold slower than indacaterol, olodaterol, vilanterol, and salmeterol) and prolonged residence time (91.3–185.5 minutes) make it an ideal tool compound for structure-kinetic relationship (SKR) studies at the β2-adrenoceptor [2]. Researchers investigating the molecular determinants of long receptor residency, the functional consequences of slow dissociation on signaling bias or desensitization, or the correlation between residence time and in vivo duration of action will find abediterol to be a uniquely informative probe that occupies the extreme end of the kinetic spectrum among clinically studied LABAs.

Cardiovascular Safety Pharmacology: Evaluating β2/β1 Selectivity and Therapeutic Window in Anesthetized Dog Models

For safety pharmacology programs assessing the cardiovascular risk profile of inhaled bronchodilators, abediterol's 2.1-fold greater safety index than olodaterol and 4.4-fold greater safety index than vilanterol in anesthetized dogs positions it as a benchmark compound for studies of β2/β1 selectivity and cardiac chronotropic effects [3]. Programs seeking to establish the relationship between in vitro selectivity ratios and in vivo hemodynamic safety margins should incorporate abediterol as the high-selectivity comparator to define the upper bound of the therapeutic window achievable with current LABA chemistry.

Clinical Trial Design: Dose-Ranging Studies with Ultra-Low Microgram Dosing and Active Comparator Benchmarking

Clinical investigators designing Phase I or Phase II studies of inhaled bronchodilators should reference abediterol's dose-response data when planning comparator arms or establishing target effect sizes. Abediterol achieved significant bronchodilation at doses as low as 0.625 μg, with 2.5 μg producing FEV1 improvements (0.203 L) that exceeded indacaterol 150 μg (0.111 L) by 0.092 L [4]. This dose-response profile—efficacy at sub-10 μg doses with comparator-beating bronchodilation—provides a valuable reference point for sample size calculations, dose selection, and active comparator benchmarking in clinical development programs for novel LABAs or LABA/ICS fixed-dose combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abediterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.